(-)-Fucose-13C
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Overview
Description
(-)-Fucose-13C: is a labeled monosaccharide, specifically a deoxyhexose, which is a derivative of fucose. The “13C” denotes that the compound contains a carbon-13 isotope, which is a stable isotope used in various scientific applications. This compound is particularly useful in research involving metabolic pathways and molecular interactions due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Fucose-13C typically involves the incorporation of the carbon-13 isotope into the fucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the use of glucose-13C as a starting material, which undergoes a series of enzymatic or chemical transformations to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms that can incorporate the carbon-13 isotope into fucose. These microorganisms are cultured in media containing carbon-13 labeled substrates, and the fucose produced is then extracted and purified.
Chemical Reactions Analysis
Types of Reactions: (-)-Fucose-13C can undergo various chemical reactions, including:
Oxidation: Conversion to fucuronic acid using oxidizing agents.
Reduction: Reduction to fucitol using reducing agents like sodium borohydride.
Substitution: Halogenation or other substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Fucuronic acid.
Reduction: Fucitol.
Substitution: Halogenated fucose derivatives.
Scientific Research Applications
Chemistry: In chemistry, (-)-Fucose-13C is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. Its isotopic labeling allows for precise tracking of the compound through various biochemical processes.
Biology: In biological research, this compound is used to study glycosylation processes, where fucose is added to proteins and lipids. This is important for understanding cell signaling, immune response, and protein stability.
Medicine: In medical research, this compound is used in diagnostic imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET) to study metabolic disorders and cancer. Its isotopic labeling provides enhanced imaging contrast and specificity.
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as a standard in analytical chemistry for the calibration of instruments.
Mechanism of Action
Molecular Targets and Pathways: (-)-Fucose-13C exerts its effects primarily through its incorporation into glycoproteins and glycolipids. The labeled fucose is integrated into these molecules during glycosylation, allowing researchers to track and study the dynamics of these processes. The pathways involved include the fucose salvage pathway and the de novo synthesis pathway.
Comparison with Similar Compounds
D-Glucose-13C: Another labeled monosaccharide used in metabolic studies.
Lactose-13C: A disaccharide labeled with carbon-13 used in digestive studies.
Galactose-13C: A labeled hexose used in studies of galactose metabolism.
Uniqueness: (-)-Fucose-13C is unique due to its specific role in glycosylation processes and its incorporation into glycoproteins and glycolipids. This makes it particularly valuable in studies related to cell signaling and immune response, distinguishing it from other labeled sugars that may not participate in these specific pathways.
Properties
Molecular Formula |
C6H12O5 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i2+1 |
InChI Key |
PNNNRSAQSRJVSB-ZAHPDWKSSA-N |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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